molecular formula C20H24ClN3O4S B2740470 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide CAS No. 1251676-41-1

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide

Cat. No.: B2740470
CAS No.: 1251676-41-1
M. Wt: 437.94
InChI Key: ANQPSLRHNWERPU-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 1,2-dihydropyridinone core substituted with an azepane-1-sulfonyl group at the 5-position and an N-[(2-chlorophenyl)methyl]acetamide moiety. Crystallographic analysis using SHELX software (e.g., SHELXL for refinement) may have been employed to resolve its three-dimensional conformation, a standard practice for small-molecule characterization .

Properties

IUPAC Name

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S/c21-18-8-4-3-7-16(18)13-22-19(25)15-23-14-17(9-10-20(23)26)29(27,28)24-11-5-1-2-6-12-24/h3-4,7-10,14H,1-2,5-6,11-13,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQPSLRHNWERPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide represents a novel entry in the field of medicinal chemistry, attracting attention due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Preliminary studies suggest that this compound may interact with specific molecular targets, potentially functioning as an enzyme inhibitor or modulating receptor activity. The mechanism of action likely involves binding to active sites on enzymes or receptors, thereby influencing various biochemical pathways and cellular processes. This interaction could lead to therapeutic effects in various diseases.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant biological activities. For instance, sulfonamide and amide derivatives are known for their antimicrobial properties. However, initial assessments of this compound's antimicrobial efficacy showed no remarkable activity against common pathogens like Staphylococcus aureus or Escherichia coli at concentrations below 100 μM .

Antioxidant Activity

The antioxidant potential of the compound has also been evaluated. Compounds sharing structural similarities typically show varying degrees of antioxidant activity. For example, while some derivatives demonstrated good radical scavenging abilities in DPPH assays, others were less effective . The specific antioxidant capacity of this compound remains to be fully characterized.

Synthesis

The synthesis of This compound typically involves multiple synthetic steps:

  • Formation of the Dihydropyridine Ring : This can be achieved through a Hantzsch dihydropyridine synthesis involving the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
  • Introduction of the Azepane Sulfonyl Group : This step may involve the reaction of a sulfonamide with an appropriate azepane derivative.
  • Chlorophenyl Acetamide Formation : The final step involves introducing the chlorophenyl group through acylation reactions.

These steps require careful optimization to ensure high yields and purity of the final product.

Case Studies and Research Findings

Several studies have investigated compounds related to This compound , highlighting their potential therapeutic applications:

StudyFocusFindings
Antimicrobial ActivityNo significant antimicrobial effects below 100 μM against tested bacteria.
Antioxidant ActivityVarying degrees of antioxidant activity observed; specific compounds showed promising results in DPPH assays.
Structural AnalysisSimilar compounds exhibited significant biological activities; further research needed for this compound's profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The Pharmacopeial Forum (PF 43(1), 2017) documents three related compounds (designated m , n , and o ) with acetamide backbones but distinct substituents and stereochemistry . Below is a comparative analysis:

Structural Features

Feature Target Compound Compounds m , n , o (PF 43(1))
Core Structure 1,2-Dihydropyridinone ring Tetrahydropyrimidin-1(2H)-yl ring
Key Substituents - Azepane-1-sulfonyl
- 2-Chlorophenylmethyl
- 2,6-Dimethylphenoxy
- Diphenylhexane backbone
- Hydroxy and methyl groups at specific positions
Stereochemistry Not explicitly stated (likely achiral due to symmetry) Defined chiral centers (e.g., (2S,4S,5S) in m ; (2R,4R,5S) in n )
Functional Groups Sulfonamide, acetamide, chlorinated aryl Phenoxyacetamido, hydroxy, tetrahydropyrimidinone

Hypothetical Pharmacological Implications

Azepane-1-sulfonyl vs. Phenoxy Groups: The azepane-sulfonyl group in the target compound may enhance solubility due to sulfonamide polarity, whereas the 2,6-dimethylphenoxy groups in m, n, and o likely increase lipophilicity, favoring membrane penetration . Sulfonamides are frequently associated with enzyme inhibition (e.g., carbonic anhydrase), while phenoxy groups are common in NSAIDs, suggesting divergent target profiles.

Chlorophenylmethyl vs.

In contrast, the tetrahydropyrimidinone rings in m, n, and o are more rigid, possibly favoring selectivity for structured enzymatic active sites .

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